molecular formula C7H6N2O2S2 B065628 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester CAS No. 192879-29-1

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester

Cat. No. B065628
M. Wt: 214.3 g/mol
InChI Key: WUQANGDMVZKDMP-UHFFFAOYSA-N
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Description

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is a derivative of thieno[2,3-d]thiazole . It is a heterocyclic compound that contains sulfur and nitrogen atoms . This compound is mainly of academic interest .


Synthesis Analysis

The synthesis of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester involves several steps. Starting from a bromo compound, a nucleophilic displacement by sodium thiocyanate leads to an intermediate. The nitro group in this intermediate is then reduced with Fe/AcOH to yield the corresponding thiophenamine, which spontaneously cyclizes via intramolecular nucleophilic attack at the carbon of the SCN-group, yielding the amino compound . The amino functionality is then converted under Sandmeyer conditions to give halo compounds as key intermediates for the subsequent introduction of sulfur, nitrogen, and oxygen nucleophiles .


Molecular Structure Analysis

The molecular structure of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is characterized by the presence of sulfur and nitrogen atoms in a five-membered ring . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

A series of 2-substituted thienothiazoles was available via nucleophilic substitution of the chloro atom in the compound, applying various sulfur, nitrogen, and oxygen nucleophiles . As expected, sulfur nucleophiles gave excellent conversions to the desired products .

Future Directions

The future directions for the research and development of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester could involve further exploration of its potential biological activities, particularly its anticancer properties . Additionally, further studies could focus on the structural modification of 2-aminothiazole to pursue potent anticancers .

properties

IUPAC Name

methyl 2-aminothieno[2,3-d][1,3]thiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c1-11-6(10)3-2-12-5-4(3)13-7(8)9-5/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQANGDMVZKDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356232
Record name 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester

CAS RN

192879-29-1
Record name 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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